5-ethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . They can also react with 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Environmental Impact and Exposure
Sulfonamides, including perfluorinated sulfonamides, have been investigated for their occurrence in indoor and outdoor environments, highlighting concerns about human exposure and environmental impact. Shoeib et al. (2005) conducted a study on perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air, revealing significant indoor concentrations and suggesting potential human exposure through inhalation and dust ingestion (Shoeib et al., 2005).
Pharmacological Applications
Sulfonamide compounds have been studied for various pharmacological applications. For example, MD 805, a sulfonamide anticoagulant, was investigated for its effects on platelet activation in hemodialysis circuits, showing potential benefits in maintenance anticoagulation therapy for patients undergoing hemodialysis (Matsuo et al., 1986). Another study explored the safety and efficacy of MCC-135, a sulfonamide derivative, as an adjunct to primary percutaneous coronary intervention in acute myocardial infarction patients, although no significant benefits were observed (Jang et al., 2008).
Toxicity and Safety Studies
Sulfonamides have also been the focus of toxicity and safety studies. A case report discussed the use of 4-methylpyrazole as an antidote for diethylene glycol and triethylene glycol poisoning, suggesting potential benefits in specific intoxication scenarios (Borron et al., 1997). Additionally, the human placental transfer of perfluoroalkyl acid precursors was examined, indicating prenatal exposure risks and suggesting the importance of monitoring these compounds in vulnerable populations (Yang et al., 2016).
Properties
IUPAC Name |
5-ethyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S3/c1-2-15-3-4-16(22-15)23(19,20)17-11-13-5-8-18(9-6-13)14-7-10-21-12-14/h3-4,13-14,17H,2,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTSPZFAGRVEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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